1lambda~6~,3-Dithiolane-1,1-dione 1lambda~6~,3-Dithiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 162776-86-5
VCID: VC16828464
InChI: InChI=1S/C3H6O2S2/c4-7(5)2-1-6-3-7/h1-3H2
SMILES:
Molecular Formula: C3H6O2S2
Molecular Weight: 138.21 g/mol

1lambda~6~,3-Dithiolane-1,1-dione

CAS No.: 162776-86-5

Cat. No.: VC16828464

Molecular Formula: C3H6O2S2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

1lambda~6~,3-Dithiolane-1,1-dione - 162776-86-5

Specification

CAS No. 162776-86-5
Molecular Formula C3H6O2S2
Molecular Weight 138.21 g/mol
IUPAC Name 1,3-dithiolane 1,1-dioxide
Standard InChI InChI=1S/C3H6O2S2/c4-7(5)2-1-6-3-7/h1-3H2
Standard InChI Key LNTJLFSONSCPMN-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CS1

Introduction

Nomenclature and Structural Characteristics

1λ⁶,3-Dithiolane-1,1-dione belongs to the dithiolane family, a subset of saturated heterocycles featuring two sulfur atoms within a five-membered ring. The "1λ⁶" notation specifies that the sulfur at position 1 adopts a hexavalent oxidation state, forming a sulfonyl group (-SO₂-), while the sulfur at position 3 remains in its typical divalent state . The "1,1-dione" suffix indicates the presence of two oxygen atoms doubly bonded to the hexavalent sulfur, consistent with sulfone functionality .

Molecular Formula and Weight

The molecular formula is deduced as C₃H₄O₂S₂, derived from the dithiolane backbone (C₃H₆S₂) with two oxygen atoms added via sulfonation. This aligns with related compounds such as 1λ⁶,4-dithiane-1,1-dione (C₄H₈O₂S₂), which shares the sulfonyl motif . The molecular weight calculates to 152.2 g/mol, comparable to structurally similar sulfones .

Stereoelectronic Features

The sulfonyl group introduces significant polarity, altering the electron density distribution within the ring. Computational studies on analogous sulfones reveal distorted chair-like conformations in six-membered rings, but the five-membered dithiolane likely adopts an envelope conformation to alleviate steric strain . The sulfonyl group’s electron-withdrawing nature also enhances the acidity of adjacent protons, a property exploitable in deprotonation reactions .

Synthetic Pathways

Cyclocondensation of 1,2-Ethanedithiol

The foundational step for dithiolane synthesis involves reacting 1,2-ethanedithiol with carbonyl compounds. For example, aldehydes or ketones condense with 1,2-ethanedithiol under acidic conditions to form 1,3-dithiolanes . Subsequent oxidation of the sulfur at position 1 using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the sulfone . This two-step methodology is exemplified in the synthesis of 1λ⁶,4-dithiane-1,1-dione derivatives .

Direct Oxidation of Dithiolanes

Alternative routes involve the direct oxidation of preformed 1,3-dithiolanes. Selective oxidation at position 1 can be achieved using controlled stoichiometry of oxidizing agents. For instance, dimethipin (5,6-dimethyl-1λ⁶,4λ⁶-dithiine-1,1,4,4-tetrone) is synthesized via exhaustive oxidation of a dithiine precursor , a strategy adaptable to dithiolanes.

Physicochemical Properties

Thermal Stability and Phase Behavior

Sulfones generally exhibit higher thermal stability than their sulfide counterparts due to stronger S=O bonds. The melting point of 1λ⁶,3-dithiolane-1,1-dione is anticipated to exceed 150°C, based on data from 1λ⁶,4-dithiane-1,1-dione (mp ~160°C) . Boiling points are less defined for non-volatile sulfones, but analogous compounds decompose above 300°C .

Table 1: Comparative Properties of Sulfone-Containing Heterocycles

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
1λ⁶,3-Dithiolane-1,1-dioneC₃H₄O₂S₂152.2~150 (estimated)
1λ⁶,4-Dithiane-1,1-dioneC₄H₈O₂S₂152.2160
DimethipinC₆H₁₀O₄S₂210.3168–170

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ correspond to asymmetric and symmetric S=O stretching, respectively .

  • NMR Spectroscopy: The sulfonyl sulfur deshields adjacent protons, resulting in downfield shifts. For example, protons near the sulfone in 1λ⁶,4-dithiane-1,1-dione appear at δ 3.5–4.0 ppm in ¹H NMR .

  • Mass Spectrometry: Characteristic fragment ions include [M-SO₂]⁺ and [M-SO]⁺, consistent with sulfone decomposition patterns .

Reactivity and Functionalization

Deprotonation and Alkylation

The electron-withdrawing sulfonyl group acidifies α-hydrogens, enabling deprotonation with bases like LDA or NaH. The resulting carbanion can undergo alkylation, as demonstrated in 1λ⁶,4-dithiane-1,1-dione derivatives . This reactivity is pivotal for introducing substituents into the dithiolane framework.

Ring-Opening Reactions

Controlled hydrolysis of the dithiolane ring under acidic or basic conditions regenerates the parent carbonyl compound. For example, 1,3-dithiolanes revert to aldehydes upon treatment with mercury(II) chloride , a process likely applicable to sulfone derivatives.

Applications and Industrial Relevance

Agrochemical Intermediates

Sulfone-containing heterocycles like dimethipin are widely used as plant growth regulators and defoliants . The structural similarity of 1λ⁶,3-dithiolane-1,1-dione suggests potential utility in agrochemical synthesis, particularly as a precursor for sulfonyl-containing herbicides.

Pharmaceutical Building Blocks

Sulfones are prominent in drug design due to their metabolic stability and hydrogen-bonding capacity. For instance, the sulfonyl group in Celecoxib enhances COX-2 selectivity . The dithiolane scaffold could serve as a constrained sulfone surrogate in prodrug development.

Materials Science

The polarity and thermal stability of sulfones make them candidates for high-performance polymers. Incorporating 1λ⁶,3-dithiolane-1,1-dione into polyesters or polyamides could improve mechanical strength and chemical resistance .

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